molecular formula C19H19N5O5S B10973361 2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide

2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide

Cat. No.: B10973361
M. Wt: 429.5 g/mol
InChI Key: VAIXYZKMFOPABE-UHFFFAOYSA-N
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Description

2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a dimethoxyphenyl group, and a nitrophenyl acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is often synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group:

    Sulfanyl Group Introduction: The sulfanyl group is introduced via a thiolation reaction, where a thiol group is added to the triazole ring.

    Formation of the Acetamide Moiety: The final step involves the acylation of the triazole derivative with 2-nitrophenyl acetic acid or its derivatives under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group in the compound can be reduced to an amine group under suitable conditions, such as using hydrogenation catalysts.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring and the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound has shown potential as an antimicrobial and antifungal agent. Its triazole ring is known for its bioactivity, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being investigated for their potential use as therapeutic agents, particularly in the treatment of infections and inflammatory diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their function. The nitrophenyl group can undergo reduction to form reactive intermediates that can further interact with biological molecules, leading to antimicrobial and antifungal effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide
  • N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of 2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethoxyphenyl group enhances its solubility and bioavailability, while the nitrophenyl group provides a site for further chemical modifications.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C19H19N5O5S

Molecular Weight

429.5 g/mol

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-nitrophenyl)acetamide

InChI

InChI=1S/C19H19N5O5S/c1-23-18(12-8-9-15(28-2)16(10-12)29-3)21-22-19(23)30-11-17(25)20-13-6-4-5-7-14(13)24(26)27/h4-10H,11H2,1-3H3,(H,20,25)

InChI Key

VAIXYZKMFOPABE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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